4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

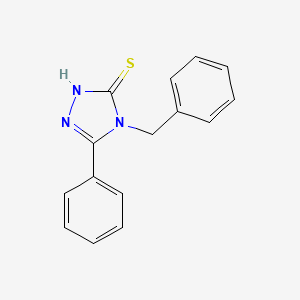

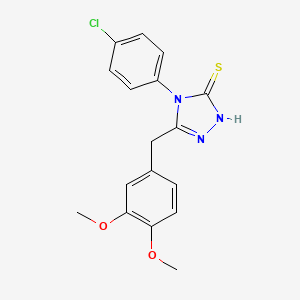

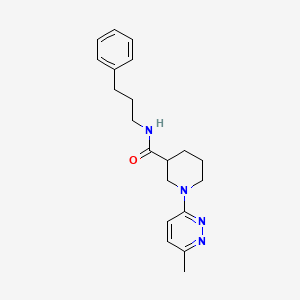

4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the linear formula C15H13N3S . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES stringSC1=NN=C(C2=CC=CC=C2)N1CC3=CC=CC=C3 . This indicates the presence of a sulfur atom (S), a triazole ring (N1=NN=C1), and two phenyl rings (C2=CC=CC=C2 and C3=CC=CC=C3) in the molecule.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Triazole Derivative : This research involves the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol. The compound was synthesized using water as a solvent and confirmed by physical parameters, chromatographic methods, and spectroscopic methods (Singh & Kandel, 2013).

Synthesis and Structural Features : The study discusses the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives, exploring various reactions to form compounds with thiosemicarbazides moiety, thiazolidinone derivatives, and thiazoline ring systems. The structures of the new compounds were determined using spectral and elemental analyses (Sarhan et al., 2008).

Corrosion Inhibition

- Corrosion Inhibition Performance : A study on the corrosion inhibition efficiency of benzimidazole derivatives, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, for mild steel in HCl. The investigation involved weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).

Biological Activity

- Antimicrobial and Antioxidant Evaluation : Research on novel 4-substituted-1H-1,2,4-triazole derivatives, including 4-benzyl/phenyl derivatives, evaluated for their antimicrobial properties and antioxidant activities. The study assessed DPPH radical scavenging capacity and lipid peroxidation inhibition effects (Baytas et al., 2012).

Molecular-Level Understanding

- Quantum Chemical Approach on Zinc Corrosion Inhibition : Analysis of the relationship between molecular structures and inhibition efficiencies of compounds, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, in zinc corrosion in acidic medium. Density functional theory calculations were performed to understand the inhibition mechanisms (Gece & Bilgiç, 2012).

Orientations Futures

The future directions for research on 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antibacterial properties of similar triazole compounds , it could be interesting to investigate whether 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol shares these properties.

Mécanisme D'action

Target of Action

Derivatives of 1,2,4-triazole, a core structure in this compound, are known to exhibit various pharmacological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and ion channels involved in these biological processes.

Mode of Action

Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes and physiological responses .

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound affects multiple pathways involved in inflammation, pain perception, microbial growth, neuronal signaling, and mood regulation .

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, the compound may exert anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antidepressant effects at the cellular level .

Propriétés

IUPAC Name |

4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUULZDTTMJDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)

![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)

![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)

![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)